molecular formula C11H11NO5S B3403263 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid CAS No. 1105682-82-3

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3403263
CAS No.: 1105682-82-3
M. Wt: 269.28 g/mol
InChI Key: UNMXUCJNXICONF-UHFFFAOYSA-N
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Description

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by [Et3NH][HSO4] and carried out at 80°C, yielding high purity and selectivity . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to enhance yield, purity, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to improve the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or thiazolidinones .

Scientific Research Applications

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in chemical reactions.

    Biology: It exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological research.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or modulate oxidative stress pathways, resulting in antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of a benzoyl group and a thiazolidine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse range of scientific research applications further highlight its uniqueness .

Properties

IUPAC Name

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXUCJNXICONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

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